2-amino-N,3-dimethyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide
Description
2-amino-N,3-dimethyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a pyrazine ring, and a butanamide backbone
Properties
Molecular Formula |
C12H18N4O2 |
|---|---|
Molecular Weight |
250.30 g/mol |
IUPAC Name |
2-amino-N,3-dimethyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide |
InChI |
InChI=1S/C12H18N4O2/c1-8(2)11(13)12(18)16(3)7-10(17)9-6-14-4-5-15-9/h4-6,8,11H,7,13H2,1-3H3 |
InChI Key |
QQAHAFGHAMDICY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC(=O)C1=NC=CN=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N,3-dimethyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-3-dimethylbutanoic acid with 2-oxo-2-pyrazin-2-ylethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to achieve maximum efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrazine ring, resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Scientific Research Applications
2-amino-N,3-dimethyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-N,3-dimethyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-amino-3-dimethylbutanoic acid: Shares the butanamide backbone but lacks the pyrazine ring.
2-oxo-2-pyrazin-2-ylethylamine: Contains the pyrazine ring but lacks the butanamide structure.
N-(2-oxo-2-pyrazin-2-ylethyl)butanamide: Similar structure but without the amino group.
Uniqueness: 2-amino-N,3-dimethyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide is unique due to the combination of its amino group, pyrazine ring, and butanamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
